molecular formula C6H5NO4S B12067722 5-Aminothiophene-2,4-dicarboxylic acid

5-Aminothiophene-2,4-dicarboxylic acid

Cat. No.: B12067722
M. Wt: 187.18 g/mol
InChI Key: NSOPGXXLJYUPOU-UHFFFAOYSA-N
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Description

5-Aminothiophene-2,4-dicarboxylic acid is an organic compound with the molecular formula C₆H₅NO₄S It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with an amino group at the 5-position and carboxylic acid groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminothiophene-2,4-dicarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene, which undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder in acidic conditions.

    Carboxylation: The thiophene ring is carboxylated at the 2- and 4-positions using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction conditions are employed to maximize the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Aminothiophene-2,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrothiophene derivatives, while reduction of the carboxylic acids can produce thiophene alcohols or aldehydes.

Scientific Research Applications

5-Aminothiophene-2,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are important in materials science and organic electronics.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Aminothiophene-2,4-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2,4-dicarboxylic acid: Lacks the amino group, making it less reactive in certain substitution reactions.

    5-Nitrothiophene-2,4-dicarboxylic acid:

    2-Aminothiophene-3,4-dicarboxylic acid: Differently substituted, leading to variations in chemical behavior and applications.

Uniqueness

5-Aminothiophene-2,4-dicarboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the thiophene ring, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C6H5NO4S

Molecular Weight

187.18 g/mol

IUPAC Name

5-aminothiophene-2,4-dicarboxylic acid

InChI

InChI=1S/C6H5NO4S/c7-4-2(5(8)9)1-3(12-4)6(10)11/h1H,7H2,(H,8,9)(H,10,11)

InChI Key

NSOPGXXLJYUPOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C(=O)O)N)C(=O)O

Origin of Product

United States

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